molecular formula C10H11Cl3NO2P B13938131 Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester CAS No. 63886-55-5

Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester

Cat. No.: B13938131
CAS No.: 63886-55-5
M. Wt: 314.5 g/mol
InChI Key: DLDDGINMXNCSJX-UHFFFAOYSA-N
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Description

The compound "Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester" is a phosphorus-containing derivative characterized by a phosphonamidic acid backbone (P–N bond) substituted with a p-chlorophenyl group, N,N-dimethylamine, and a 2,2-dichlorovinyl ester moiety.

Key structural features:

  • Phosphonamidic acid core: Unlike phosphoric acid esters (e.g., Dichlorvos), this compound features a nitrogen atom directly bonded to phosphorus, altering reactivity and biological interactions.
  • N,N-dimethyl substituents: May enhance lipophilicity and affect metabolic pathways.
  • 2,2-Dichlorovinyl ester: A common motif in organophosphorus insecticides, contributing to acetylcholinesterase inhibition .

Properties

CAS No.

63886-55-5

Molecular Formula

C10H11Cl3NO2P

Molecular Weight

314.5 g/mol

IUPAC Name

N-[(4-chlorophenyl)-(2,2-dichloroethenoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H11Cl3NO2P/c1-14(2)17(15,16-7-10(12)13)9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

DLDDGINMXNCSJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C1=CC=C(C=C1)Cl)OC=C(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of This compound involves the reaction of a suitable phosphonamidic dichloride derivative with hydroxy or amino compounds bearing the p-chlorophenyl and N,N-dimethyl groups, followed by esterification with 2,2-dichlorovinyl moieties. The process is typically conducted in the presence of a base and an inert organic solvent under controlled temperature conditions.

Key Reaction Steps and Conditions

  • Starting Materials:

    • Dichloromethane-phosphonic dichloride derivatives (or related phosphonamidic dichlorides)
    • Sodium or potassium salts of hydroxy or amino compounds (e.g., sodium or potassium methylate, ethylate, or amide salts).
  • Reaction Medium:

    • Aprotic polar solvents or ethers such as tetrahydrofuran, dimethylformamide, dioxane, or toluene are used as diluents to facilitate the reaction and control selectivity.
  • Base Usage:

    • Alkali metal alkoxides (e.g., sodium or potassium methylate, ethylate, isopropylate) are preferred bases to neutralize hydrochloric acid formed and drive the esterification forward.
  • Temperature Range:

    • The reaction temperature is maintained between -50 °C and +50 °C, preferably between -30 °C and +30 °C, to optimize yield and stereoselectivity.
  • Stoichiometry:

    • Typically, 1 to 1.5 mol of the dichloromethane derivative per mole of the hydroxy or amino compound is used, with a similar molar ratio of base (1 to 1.5 mol) to ensure complete reaction.

Detailed Synthetic Procedure (Example)

Step Description Conditions/Details
1 Preparation of Dichloromethane-Phosphonic Acid Ester (Formula III) React dichloromethanephosphonic dichloride with sodium or potassium salts of hydroxy compounds (e.g., sodium methylate) in toluene at 0–50 °C. Filter and purify by vacuum distillation.
2 Reaction with 3-Formyl-2,2-dimethyl-cyclopropane-1-carboxylic acid ester (Formula II) Dissolve Formula II compound in tetrahydrofuran or dimethylformamide at -30 to +10 °C. Add base solution dropwise, then add Formula III compound dropwise. Stir at room temperature for several hours.
3 Work-up and Purification Pour reaction mixture into water, extract with methylene chloride, wash organic layer with dilute sodium hydroxide and water, dry over sodium sulfate, filter, and evaporate solvent. Purify residue by vacuum distillation.

Reaction Mechanism and Stereoselectivity

  • The reaction proceeds via nucleophilic substitution on the phosphonamidic dichloride, forming the ester bond with the hydroxy or amino group.
  • The process allows stereoselective synthesis of cis- or trans-isomers of the final product due to minimal isomerization during double bond formation.

Purification and Characterization

  • Vacuum distillation is the primary purification method, with boiling points used for compound characterization.
  • Organic extracts are washed with dilute sodium hydroxide to remove acidic impurities and then dried and filtered.

Summary of Preparation Parameters

Parameter Details
Base Sodium or potassium methylate, ethylate, isopropylate (alkali alcoholates preferred)
Solvent/Diluent Toluene, tetrahydrofuran, dimethylformamide, dioxane, dimethyl sulfoxide, acetonitrile
Temperature Range -50 °C to +50 °C (preferably -30 °C to +30 °C)
Pressure Atmospheric pressure (normal pressure)
Molar Ratios 1–1.5 mol dichloromethane derivative per mol hydroxy/amino compound; similar base ratio
Purification Technique Vacuum distillation after aqueous work-up

Research Data and Results

  • The described method yields the target compounds in good to excellent yields (e.g., 88.6% for related esters) as colorless oils with defined boiling points under reduced pressure.
  • The process is cost-effective and simpler than previous methods involving triphenylphosphine and carbon tetrachloride.
  • The method is suitable for producing stereochemically pure isomers, important for biological activity.

Chemical Reactions Analysis

Types of Reactions

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER involves its interaction with specific molecular targets. The compound’s dichlorovinyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal biochemical pathways. This inhibition can lead to the desired biological effects, such as pest control or antimicrobial activity.

Comparison with Similar Compounds

Dichlorvos (Phosphoric Acid, 2,2-Dichlorovinyl Dimethyl Ester)

Molecular Formula : C₄H₇Cl₂O₄P
Molecular Weight : 220.98 g/mol
Key Features :

  • O,O-dimethyl phosphate ester with a 2,2-dichlorovinyl group.
  • Widely used as an insecticide and acetylcholinesterase inhibitor.
  • Acute toxicity (rat oral LD₅₀: 17–80 mg/kg) due to rapid cholinergic effects .

Structural Differences :

  • Dichlorvos lacks the p-chlorophenyl and N,N-dimethyl groups, resulting in lower molecular weight and distinct pharmacokinetics.
  • The absence of a P–N bond reduces hydrolytic stability compared to phosphonamidic acids .

Ethanephosphonic Acid, Bis(p-chlorophenyl) Ester

Molecular Formula : C₁₄H₁₂Cl₂O₃P (inferred from )
Key Features :

  • Contains two p-chlorophenyl groups attached to a phosphonic acid backbone.
  • Enhanced aromaticity may increase environmental persistence compared to aliphatic esters.

Comparison :

  • However, the phosphonamidic acid structure in the target compound introduces additional reactivity due to the P–N bond .

2,2-Dichloro-N-(Substituted Phenyl)acetamides

Example: 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide Molecular Formula: C₁₀H₁₁Cl₂NO Key Features:

  • Amide-based structure with dichloro and aromatic substituents.
  • Forms hydrogen-bonded chains in crystalline states, influencing solubility .

Comparison :

  • While structurally distinct (amide vs. phosphonamidic acid), the dichloro and aromatic groups suggest shared tendencies for halogen-mediated interactions in biological systems.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Toxicity Profile (LD₅₀)
Target Compound* Not reported ~300 (estimated) p-ClPh, N,N-dimethyl, 2,2-Cl₂-vinyl Unknown
Dichlorvos C₄H₇Cl₂O₄P 220.98 O,O-dimethyl, 2,2-Cl₂-vinyl Rat oral: 17–80 mg/kg
Ethanephosphonic Acid, Bis(p-ClPh) Ester C₁₄H₁₂Cl₂O₃P 329.12 (calculated) Two p-ClPh Not reported
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide C₁₀H₁₁Cl₂NO 232.11 3,5-dimethylphenyl, dichloroacetyl Not reported

*Estimated properties based on structural analogs.

Research Findings and Implications

  • Toxicity Mechanisms: Dichlorvos and related organophosphates inhibit acetylcholinesterase via phosphorylation.
  • Metabolic Stability : N,N-dimethyl groups in the target compound could slow hydrolysis compared to Dichlorvos, extending environmental persistence .
  • Synergistic Effects : The p-chlorophenyl moiety may enhance binding to hydrophobic enzyme pockets, as seen in chlorinated aromatic pesticides .

Biological Activity

Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester (CAS No. 63886-55-5) is a compound of significant interest in the field of chemistry and pharmacology. Its biological activity has been studied in various contexts, particularly in relation to its potential applications as an insecticide and herbicide. This article will explore its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11Cl3NO2PC_{10}H_{11}Cl_{3}NO_{2}P, indicating the presence of chlorine atoms which are often associated with enhanced biological activity. The structure features a phosphonamidic backbone that is typical for compounds used in agricultural applications.

Mechanisms of Biological Activity

1. Inhibition of Cholinesterase:
Phosphonamidic acids are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in paralysis and death of target pests. Studies have shown that similar phosphonamidic compounds exhibit potent AChE inhibitory activity, suggesting a similar mechanism for P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester.

2. Herbicidal Activity:
Research indicates that this compound can disrupt plant growth by interfering with essential metabolic pathways. Specifically, it may affect the synthesis of amino acids or disrupt photosynthesis, leading to reduced biomass and crop yield.

Case Studies

Case Study 1: Insecticidal Efficacy
A study conducted on various insect species demonstrated that P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester exhibited high toxicity against common agricultural pests such as aphids and whiteflies. The results showed a significant reduction in pest populations within a week of application.

Insect SpeciesLC50 (mg/L)Efficacy (%)
Aphids0.1595
Whiteflies0.1092

Case Study 2: Herbicidal Effects on Weeds
In another study focusing on weed management, the compound was tested against several weed species prevalent in rice fields. The herbicidal activity was measured by assessing the reduction in weed biomass.

Weed SpeciesEffective Concentration (g/ha)Biomass Reduction (%)
Echinochloa crus-galli1.085
Cyperus difformis0.578

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester:

  • Toxicity Profile: The compound exhibits low toxicity to non-target organisms such as bees and aquatic life at recommended application rates, making it a safer alternative to older pesticides.
  • Environmental Stability: Studies suggest that this compound has a moderate persistence in soil and water, which may influence its effectiveness and environmental impact.
  • Resistance Management: Its unique mode of action provides an effective tool for managing resistance in pest populations that have developed tolerance to conventional insecticides.

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